molecular formula C11H16N2O2S B062840 1-[4-(甲基磺酰基)苯基]哌嗪 CAS No. 187669-60-9

1-[4-(甲基磺酰基)苯基]哌嗪

货号 B062840
CAS 编号: 187669-60-9
分子量: 240.32 g/mol
InChI 键: KNQFDOLIXOOIGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-[4-(Methylsulfonyl)phenyl]piperazine often involves complex chemical reactions aiming to achieve specific molecular architectures. For example, synthesis approaches for similar compounds have been reported, focusing on achieving high selectivity and affinity for certain receptors through the manipulation of molecular features (Park et al., 2010). Additionally, the development of novel bioactive heterocycles through specific substitutions on the piperazine ring illustrates the versatility of these synthesis strategies (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-[4-(Methylsulfonyl)phenyl]piperazine and related compounds is often analyzed using techniques such as X-ray crystallography, which provides detailed insights into the molecular conformation and intermolecular interactions. Studies have shown that these compounds can exhibit various crystal structures and conformations, depending on specific substitutions and molecular arrangements (Berredjem et al., 2010).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, demonstrating their reactivity and potential for further modification. For instance, research has explored the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient catalyst for the synthesis of various derivatives, highlighting the chemical versatility of the piperazine backbone (Shirini et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in different domains. These properties can be tailored through careful design and synthesis, as demonstrated in the characterization of various piperazine derivatives (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of 1-[4-(Methylsulfonyl)phenyl]piperazine derivatives in various fields. Studies on their antimicrobial activities and binding properties to specific receptors offer insights into how these chemical properties can be harnessed for therapeutic purposes (Chandra et al., 2006).

科学研究应用

  1. 催产素受体拮抗剂: Kline、Kusma 和 Matuszewski (1999) 开发了一种方法,使用高效液相色谱法和荧光检测法测定人血浆中包含 1-[4-(甲基磺酰基)苯基]哌嗪衍生物的非肽催产素受体拮抗剂 (Kline、Kusma 和 Matuszewski,1999).

  2. 抗精神病药: Park 等人 (2010) 合成并鉴定了 (哌嗪-1-基-苯基)-芳基磺酰胺,包括 1-[4-(甲基磺酰基)苯基]哌嗪的衍生物,显示出对 5-HT(2C) 和 5-HT(6) 受体均具有高亲和力,表明其作为非典型抗精神病药的潜力 (Park 等人,2010).

  3. 抗抑郁药代谢: Hvenegaard 等人 (2012) 探讨了 Lu AA21004(一种含有 1-[4-(甲基磺酰基)苯基]哌嗪衍生物的新型抗抑郁药)的氧化代谢,鉴定了各种代谢物及其参与代谢的酶 (Hvenegaard 等人,2012).

  4. 腺苷受体拮抗剂: Borrmann 等人 (2009) 开发了 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤,包括 1-[4-(甲基磺酰基)苯基]哌嗪衍生物,作为亚纳摩尔亲和力和高选择性的腺苷 A2B 受体拮抗剂 (Borrmann 等人,2009).

  5. 抗菌活性: Wu Qi (2014) 报道了 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物(包括 1-[4-(甲基磺酰基)苯基]哌嗪)的合成和抗菌活性,显示出对几种细菌菌株的有效性 (Wu Qi,2014).

  6. N-氧化物/N-葡萄糖醛酸苷代谢物合成: Uldam 等人 (2011) 描述了含有 1-[4-(甲基磺酰基)苯基]哌嗪衍生物的化合物的哌嗪 N-氧化物/N-葡萄糖醛酸苷代谢物的生物合成和鉴定,强调了其在抑郁症治疗中的潜力 (Uldam 等人,2011).

  7. 晶体结构分析: Berredjem 等人 (2010) 测定了 4-苯基-哌嗪-1-磺酰胺(一种相关化合物)的晶体结构,揭示了其分子排列及其在各个科学领域的潜在应用 (Berredjem 等人,2010).

  8. 抗疟药: Cunico 等人 (2009) 研究了 (2R,3S)-4-(芳基甲基)-1-(4-苯基-3-氨基-2-羟基-丁基)-哌嗪衍生物(包括类似于 1-[4-(甲基磺酰基)苯基]哌嗪的衍生物)的结构,作为潜在的抗疟药 (Cunico 等人,2009).

作用机制

While the specific mechanism of action for “1-[4-(Methylsulfonyl)phenyl]piperazine” is not mentioned in the sources, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

属性

IUPAC Name

1-(4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQFDOLIXOOIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352876
Record name 1-[4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)phenyl]piperazine

CAS RN

187669-60-9
Record name 1-[4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(methylsulfonyl)phenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperazine (0.98 g, 11.5 mmol), Pd(II) acetate (0.017 g), sodium t-butoxide (0.37 g, 4.2 mmol) and BINAP (0.049 g) were stirred at room temperature in 10 mL dry toluene for 15 min. 1-Bromo-4-methanesulfonyl-benzene (0.9 g, 3.8 mmol) in 10 mL dry toluene was added into the reaction mixture. Then the reaction mixture was refluxed at 110° C. for 20 hrs. The reaction mixture was filtered through a celite bed and washed with toluene. The toluene was concentrated and the reaction mixture was taken in ethyl acetate and extracted with 1.5 (N) HCl solution three times. The combined aqueous layers were washed with diethyl ether. The aqueous layer was neutralized with 10% aqueous sodium hydroxide solution and then extracted with ethyl acetate three times. The combined ethyl acetate layers were washed with water and saturated brine solution, dried over anhydrous sodium sulfate, concentrated and chromatographed (9/1-CHCl3/MeOH) to afford the product.
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) acetate
Quantity
0.017 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.049 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Bromo-4-(methylsulfonyl)benzene (275 mg, 1.169 mmol), piperazine (302 mg, 3.507 mmol), Pd2(dba)3 (21 mg, 0.023 mmol), BINAP (44 mg, 0.070 mmol), and sodium-tert-butoxide (169 mg, 1.754 mmol) were suspended in toluene (5 ml), and then the resulting liquid was stirred at 100° C. under nitrogen stream for 15 hours. Distilled water (15 ml) was added to the resulting reaction liquid, followed by extraction with MC (20 ml×3). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (15% MeOH/MC), to obtain 56 mg of pale yellow solid (20%).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Name
Quantity
44 mg
Type
reactant
Reaction Step Three
Quantity
169 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
21 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 mL
Type
solvent
Reaction Step Eight
Yield
20%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 3.0 g 1-bromo-4-methylsulfonyl benzene, 3.3 g piperazine and 470 mg tetrabutyl ammonium iodide was stirred at 120° C. to 140° C. for 5 hours. Water was added to the mixture, then insolubles were filtered off, the filtrate was extracted with dichloromethane. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by NH silica gel column chromatography, to give 2.8 g of the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[4-(Methylsulfonyl)phenyl]piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。